molecular formula C4H5O6- B1229483 Bitartrate

Bitartrate

Cat. No.: B1229483
M. Wt: 149.08 g/mol
InChI Key: FEWJPZIEWOKRBE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-carboxy-2,3-dihydroxypropanoate is a tartaric acid anion that is the conjugate base of 2,3-dihydroxybutanedioic acid. It has a role as a plant metabolite and a human xenobiotic metabolite. It is a conjugate base of a 2,3-dihydroxybutanedioic acid. It is a conjugate acid of a 2,3-dihydroxybutanedioate.

Scientific Research Applications

Chiral Domains and Enantioselective Catalysis

  • Stability in Chiral Domains: Bitartrate isomers, specifically R,R- and S,S-bitartrate, demonstrate distinct stabilities when adsorbed on Cu(110) surfaces. R,R-bitartrate shows higher stability compared to its optical isomer. This differential stability is important for the formation of chiral domains, which are crucial in enantioselective catalysis. Intramolecular hydrogen bonding and favorable packing orientations are key factors influencing these stabilities (Barbosa & Sautet, 2001).

Wine Stabilization and Precipitation

  • Role in Wine Polyphenols: The interaction of polyphenols with potassium this compound affects the solubility of this compound in red wines. It is found that certain grape-skin extracts, which include pigments and tannins, can increase the solubility of potassium this compound, influencing the wine's stability and aging process (Balakian & Berg, 1968).
  • Crystallization Dynamics in Wines: The kinetics of potassium this compound crystallization in table wines are controlled by factors like particle size, surface area, and agitation. Understanding these factors helps in managing wine stability during production and storage (Dunsford & Boulton, 1981).

Therapeutic Research

  • Cysteamine this compound in Mitochondrial Disease: Cysteamine this compound has been evaluated for its potential therapeutic effects in mitochondrial respiratory chain diseases. Its antioxidant properties may reduce oxidative stress, thereby improving cellular viability. However, it exhibits a narrow therapeutic window, indicating the need for careful dosage management (Guha et al., 2019).

Electrochemical and Industrial Applications

  • Electrodeposition Processes: The concentration of this compound ions influences the copper electrodeposition process. Studies show that copper electrodeposition is a diffusion-controlled process, and this compound ions play a significant role in defining the kinetics of this process (Hernández et al., 2021).
  • Eco-Friendly Extraction Systems: this compound-based systems, specifically cholinium this compound, have shown potential in creating eco-friendly aqueous two-phase systems for extracting industrial dyes. This demonstrates this compound's role in sustainable industrial applications (Escudero et al., 2019).

Properties

Molecular Formula

C4H5O6-

Molecular Weight

149.08 g/mol

IUPAC Name

2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1

InChI Key

FEWJPZIEWOKRBE-UHFFFAOYSA-M

SMILES

C(C(C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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